4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Overview
Description
4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with a molecular formula of C22H19N3O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 4-methoxybenzamide to introduce the nitro group, followed by the formation of the carbamothioyl linkage through a reaction with 4-[(phenylcarbonyl)amino]phenyl isothiocyanate. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamothioyl linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 4-amino-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide.
Substitution: this compound derivatives with various substituents.
Hydrolysis: Corresponding amine and thiol derivatives.
Scientific Research Applications
4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-nitro-N-[4-(pentyloxy)phenyl]benzamide
- 4-methoxy-3-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide
- 4-methoxy-3-nitro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Uniqueness
4-methoxy-3-nitro-N-({4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-benzamidophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-31-19-12-7-15(13-18(19)26(29)30)21(28)25-22(32)24-17-10-8-16(9-11-17)23-20(27)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,27)(H2,24,25,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSNSLSUHOMFQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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